molecular formula C10H20N2OS B12992560 N-(2-(3-Methylmorpholino)ethyl)thietan-3-amine

N-(2-(3-Methylmorpholino)ethyl)thietan-3-amine

Cat. No.: B12992560
M. Wt: 216.35 g/mol
InChI Key: DGNSZSFMKSHSBE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Methylmorpholino)ethyl)thietan-3-amine typically involves the reaction of 3-methylmorpholine with an appropriate thietane precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as distillation or recrystallization may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Methylmorpholino)ethyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced sulfur species.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

N-(2-(3-Methylmorpholino)ethyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-Methylmorpholino)ethyl)thietan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-Morpholino)ethyl)thietan-3-amine: Similar structure but without the methyl group on the morpholine ring.

    N-(2-(3-Ethylmorpholino)ethyl)thietan-3-amine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

N-(2-(3-Methylmorpholino)ethyl)thietan-3-amine is unique due to the presence of the methyl group on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C10H20N2OS

Molecular Weight

216.35 g/mol

IUPAC Name

N-[2-(3-methylmorpholin-4-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C10H20N2OS/c1-9-6-13-5-4-12(9)3-2-11-10-7-14-8-10/h9-11H,2-8H2,1H3

InChI Key

DGNSZSFMKSHSBE-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1CCNC2CSC2

Origin of Product

United States

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